molecular formula C21H25N5O3 B5565058 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5565058
M. Wt: 395.5 g/mol
InChI Key: XQSJWJOHTPPTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The compound 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is closely related to various heterocyclic compounds synthesized for potential therapeutic uses. One study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, aiming to explore their analgesic and anti-inflammatory properties. These synthesized compounds include a variety of heterocyclic structures such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, indicating the versatility of similar compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Receptor Antagonism for Therapeutic Targets

Another area of application involves the design and synthesis of ligands for receptor antagonism, such as 5-HT7 receptor antagonists. A series of piperazin-1-yl substituted unfused heterobiaryls, resembling the structural framework of the given compound, were synthesized to study their binding affinity towards 5-HT7 receptors. These compounds aim to uncover the structural features affecting the receptor binding and could lead to the development of new therapeutic agents for neurological disorders (Strekowski et al., 2016).

Pharmacokinetics and Drug Metabolism

Understanding the metabolism and pharmacokinetics of compounds with similar structures is crucial for drug development. A detailed study on the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans highlighted the metabolic pathways, including hydroxylation and amide hydrolysis, which are relevant for designing compounds with improved pharmacological profiles (Sharma et al., 2012).

Anti-Fatigue and Pharmacological Effects

Benzamide derivatives, including compounds with structural similarities to 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have been synthesized and studied for their potential anti-fatigue effects. These compounds were evaluated in animal models, showing enhanced swimming capacity, which suggests possible applications in treating fatigue-related conditions (Wu et al., 2014).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c27-20(16-4-5-17-18(14-16)29-15-28-17)25-12-10-24(11-13-25)19-6-7-22-21(23-19)26-8-2-1-3-9-26/h4-7,14H,1-3,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSJWJOHTPPTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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